molecular formula C8H5Cl2N3S B2883549 5-(3,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 70057-64-6

5-(3,5-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2883549
CAS RN: 70057-64-6
M. Wt: 246.11
InChI Key: GIBHWYSZYWWWRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the amine group, and the 3,5-dichlorophenyl group. These functional groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding (due to the amine group) and halogen bonding (due to the chlorine atoms) .


Chemical Reactions Analysis

As for the chemical reactions, the amine group in the molecule could potentially participate in reactions typical for amines, such as protonation, alkylation, or acylation. The chlorine atoms on the phenyl ring could potentially be substituted in reactions with suitable nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the electronegative chlorine atoms could increase its polarity and potentially its solubility in polar solvents .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

5-(3,5-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBHWYSZYWWWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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